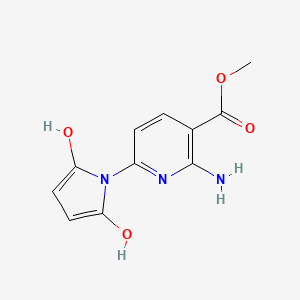![molecular formula C17H12ClN3O2S3 B2709473 5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 912625-24-2](/img/structure/B2709473.png)
5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It is a colorless solid with a melting point of 116–118 °C .
Synthesis Analysis
The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the use of PdCl2 (dppf), K2CO3, 1,4-dioxane/H2O, and aryl borate at 100 °C .
Chemical Reactions Analysis
The compound was tested for phosphoinositide 3-kinase (PI3K) enzymatic assay. The results indicated that it showed potent PI3K inhibitory activity .
Scientific Research Applications
Antimicrobial Activities
A significant application of compounds related to 5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is in the field of antimicrobial activity. Research indicates the synthesis of various heterocyclic compounds containing a sulfonamide moiety, demonstrating potential as antibacterial agents. For example, the synthesis and antimicrobial evaluation of novel heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, show high activities against various bacterial strains (Azab et al., 2013). Similarly, new sulfonamide isoxazolo[5,4-b]pyridine derivatives have been synthesized with significant antimicrobial activity towards bacteria like Pseudomonas aeruginosa and Escherichia coli (Poręba et al., 2015).
Anticancer and Antiproliferative Properties
Another critical area of application is in cancer research. Compounds with a sulfonamide moiety, structurally similar to this compound, have been shown to possess antiproliferative properties against cancer cell lines. For instance, novel N,N-dimethylbenzenesulfonamide derivatives have demonstrated significant antiproliferative activity against human breast cancer cell line MCF-7 (Bashandy et al., 2014). Additionally, thieno[3,2-d]pyrimidine derivatives, with structural similarities, have shown high activity against liver, colon, and lung cancer cell lines (Hafez et al., 2017).
Anticonvulsant Activities
Research also explores the anticonvulsant properties of compounds with a sulfonamide thiazole moiety. For instance, various derivatives synthesized through reactions with isocyanate, arylidene, and other compounds showed protection against picrotoxin-induced convulsion (Farag et al., 2012).
Inhibitory Activities on Phosphoinositide 3-Kinase
Another important application is in the inhibition of phosphoinositide 3-kinase (PI3K), crucial in cancer research. Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues showed potent PI3K inhibitory activity, indicating their potential use in targeted cancer therapies (Xia et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .
Biochemical Pathways
The inhibition of PI3K by 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the action of 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
The compound 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide interacts with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The interaction between the compound and PI3K is of inhibitory nature, leading to a decrease in the activity of the enzyme .
Cellular Effects
5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide has significant effects on various types of cells. By inhibiting PI3K, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3K can lead to a decrease in the phosphorylation of AKT, a downstream effector of PI3K, thereby affecting the PI3K/AKT/mTOR pathway which is crucial for many cellular processes .
Molecular Mechanism
The molecular mechanism of action of 5-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide involves binding interactions with the PI3K enzyme, leading to its inhibition . This results in changes in gene expression and a decrease in the phosphorylation of AKT .
Temporal Effects in Laboratory Settings
It has been shown to potently inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values .
Metabolic Pathways
Given its inhibitory effect on PI3K, it is likely to affect the PI3K/AKT/mTOR pathway .
Properties
IUPAC Name |
5-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S3/c1-10-4-5-11(16-20-12-3-2-8-19-17(12)25-16)9-13(10)21-26(22,23)15-7-6-14(18)24-15/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUSHQSPBKBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
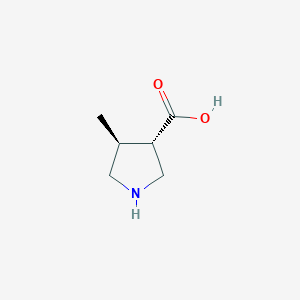
![4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2709394.png)
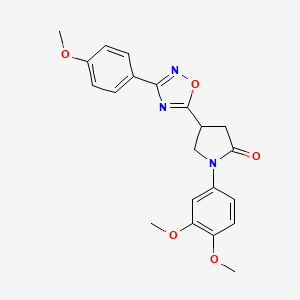

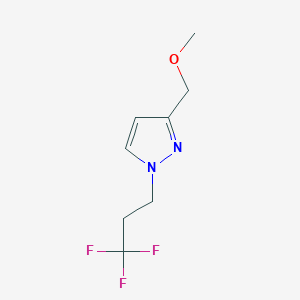
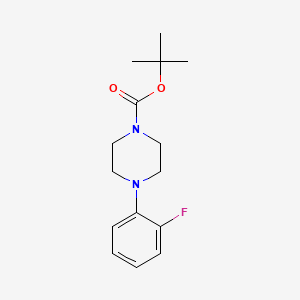
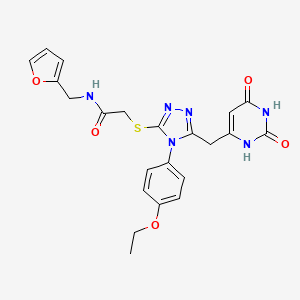
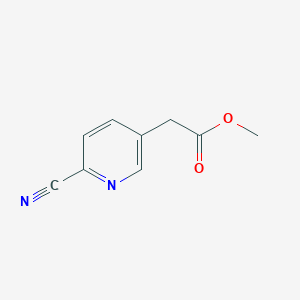
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)
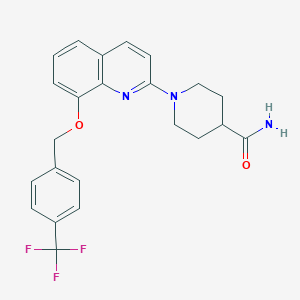
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
